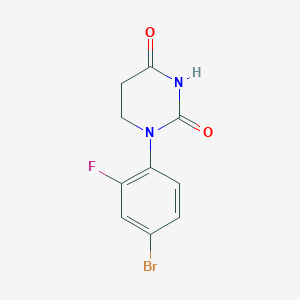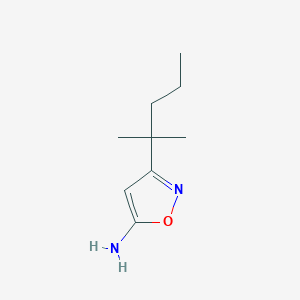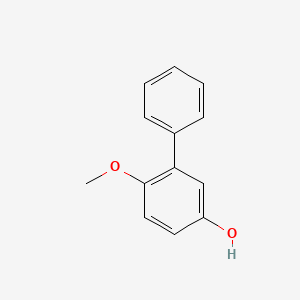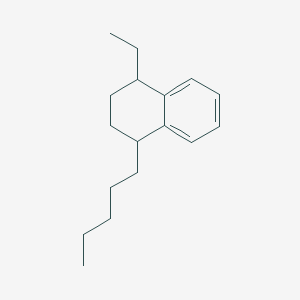
3-(bromomethyl)-5-methoxy-1-(toluene-4-sulfonyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(bromomethyl)-5-methoxy-1-(toluene-4-sulfonyl)-1H-indazole is a complex organic compound that features a bromomethyl group, a methoxy group, and a toluene-4-sulfonyl group attached to an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-5-methoxy-1-(toluene-4-sulfonyl)-1H-indazole typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(bromomethyl)-5-methoxy-1-(toluene-4-sulfonyl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The presence of the toluene-4-sulfonyl group allows for coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can lead to the formation of various substituted indazole derivatives .
Scientific Research Applications
3-(bromomethyl)-5-methoxy-1-(toluene-4-sulfonyl)-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds with various biological activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-5-methoxy-1-(toluene-4-sulfonyl)-1H-indazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function . The methoxy and toluene-4-sulfonyl groups can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-(bromomethyl)-5-methoxy-1H-indazole: Lacks the toluene-4-sulfonyl group, which may affect its reactivity and applications.
5-methoxy-1-(toluene-4-sulfonyl)-1H-indazole: Lacks the bromomethyl group, which may limit its use in certain substitution reactions.
Properties
Molecular Formula |
C16H15BrN2O3S |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
3-(bromomethyl)-5-methoxy-1-(4-methylphenyl)sulfonylindazole |
InChI |
InChI=1S/C16H15BrN2O3S/c1-11-3-6-13(7-4-11)23(20,21)19-16-8-5-12(22-2)9-14(16)15(10-17)18-19/h3-9H,10H2,1-2H3 |
InChI Key |
JXAOJNGOWKCAMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)OC)C(=N2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


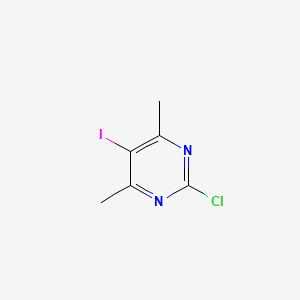
![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide)](/img/structure/B13935882.png)

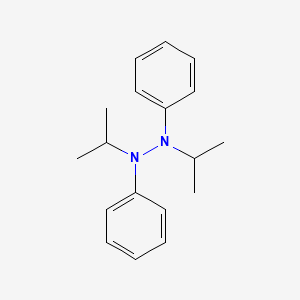
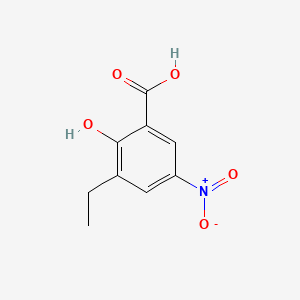
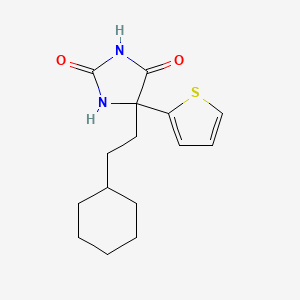
![4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid](/img/structure/B13935910.png)
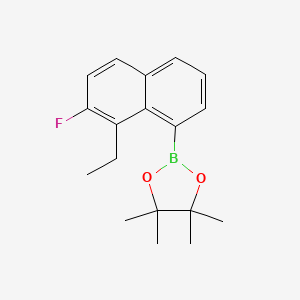
![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935921.png)
